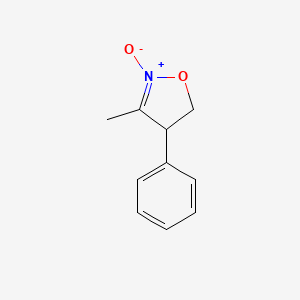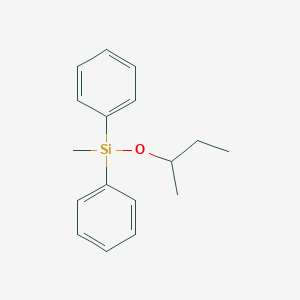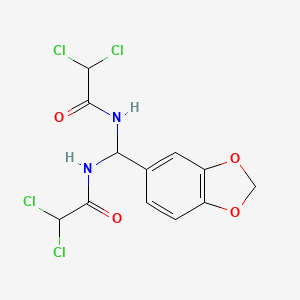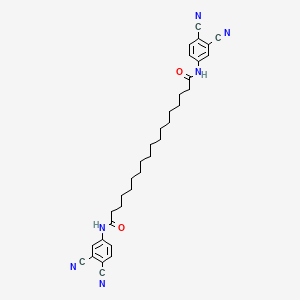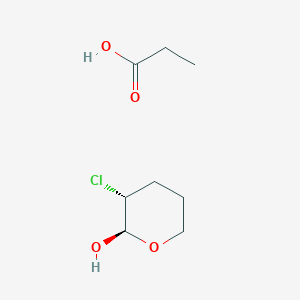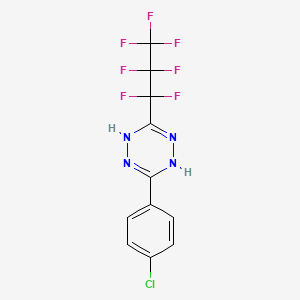![molecular formula C20H14N4O4 B14608117 3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol CAS No. 60452-42-8](/img/structure/B14608117.png)
3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitrofuran moiety in the structure imparts significant biological properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring, the introduction of the nitrofuran moiety, and the final coupling with phenol. Common reagents used in these reactions include nitrating agents, oxidizing agents, and coupling reagents. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards and regulatory requirements .
Análisis De Reacciones Químicas
Types of Reactions
3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinazoline ring and phenol moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amines .
Aplicaciones Científicas De Investigación
3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components. This can result in antimicrobial and anticancer effects. Additionally, the quinazoline ring can interact with various enzymes and receptors, modulating their activity and contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole derivatives: Known for their antimicrobial activity.
5-Nitrofuran-2-carbaldehyde: Used in the synthesis of various biologically active compounds.
2-Acetyl-5-nitrofuran: Studied for its potential therapeutic applications.
Uniqueness
3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol is unique due to the combination of the nitrofuran moiety with the quinazoline ring and phenol group. This unique structure imparts a diverse range of biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
60452-42-8 |
|---|---|
Fórmula molecular |
C20H14N4O4 |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
3-[[2-[2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-yl]amino]phenol |
InChI |
InChI=1S/C20H14N4O4/c25-14-5-3-4-13(12-14)21-20-16-6-1-2-7-17(16)22-18(23-20)10-8-15-9-11-19(28-15)24(26)27/h1-12,25H,(H,21,22,23) |
Clave InChI |
HBRVBRHKHCPWEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])NC4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


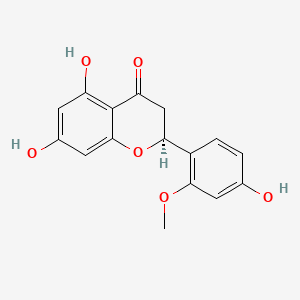
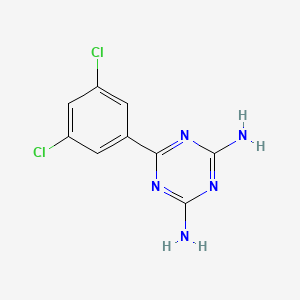
![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)
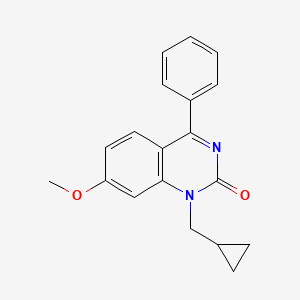
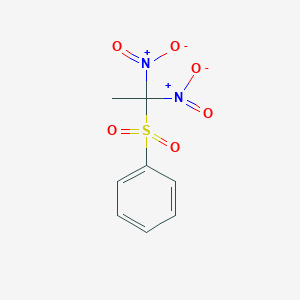
![1-(Methylsulfanyl)-4-{(Z)-[4-(methylsulfanyl)-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14608052.png)
